molecular formula C15H24N6O4 B12447199 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate

Cat. No.: B12447199
M. Wt: 352.39 g/mol
InChI Key: OKUHBUGXDSIJIM-UHFFFAOYSA-N
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Description

(S)-2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-(ethylamino)-3-methylbutanoate is a complex organic compound that features a purine base linked to a modified amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-(ethylamino)-3-methylbutanoate typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Linking the Purine Base to the Amino Acid: This step involves the formation of an ether bond between the purine base and the amino acid derivative.

    Modification of the Amino Acid: The amino acid is modified to introduce the ethylamino and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions could target the carbonyl groups in the purine base.

    Substitution: Nucleophilic substitution reactions could occur at the ether linkage or the amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

Potential medicinal applications could include its use as a drug candidate or as a model compound in drug development studies.

Industry

In industry, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-(ethylamino)-3-methylbutanoate would depend on its specific interactions with biological targets. It could interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a similar base.

    Ethylamino derivatives: Compounds with similar amino acid modifications.

Uniqueness

What sets (S)-2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl 2-(ethylamino)-3-methylbutanoate apart is its unique combination of a purine base with a modified amino acid, which could confer unique biological activities and chemical properties.

Properties

Molecular Formula

C15H24N6O4

Molecular Weight

352.39 g/mol

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate

InChI

InChI=1S/C15H24N6O4/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22)

InChI Key

OKUHBUGXDSIJIM-UHFFFAOYSA-N

Canonical SMILES

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

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